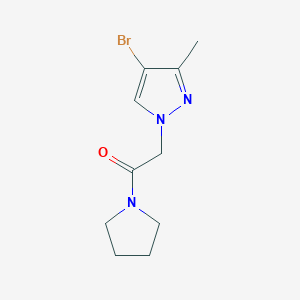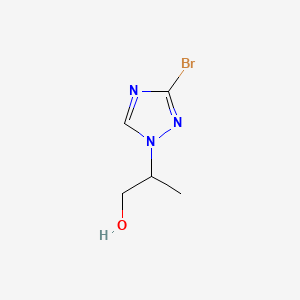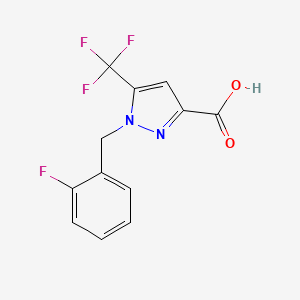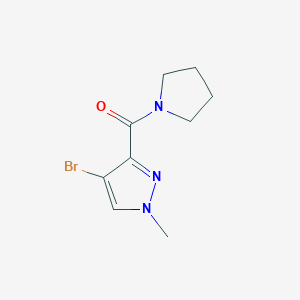
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE is a synthetic organic compound that features a pyrazole ring substituted with a bromo and methyl group, and an ethanone moiety linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination and Methylation: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) and methylated using methyl iodide or dimethyl sulfate.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyrrolidine Ring: The final step involves the nucleophilic substitution reaction where the ethanone moiety is reacted with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, this compound may be explored for its potential biological activities. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Industry
In industry, 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole ring may facilitate binding to these targets, while the bromine and pyrrolidine groups could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE: Lacks the methyl group on the pyrazole ring.
2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE: Substitutes bromine with chlorine.
2-(4-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE: Lacks the bromine atom.
Uniqueness
The presence of both bromine and methyl groups on the pyrazole ring, along with the pyrrolidine and ethanone moieties, makes 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE unique. These functional groups can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
Properties
Molecular Formula |
C10H14BrN3O |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H14BrN3O/c1-8-9(11)6-14(12-8)7-10(15)13-4-2-3-5-13/h6H,2-5,7H2,1H3 |
InChI Key |
QGAVAEGSVNUJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]naphthalene-1-carbohydrazide](/img/structure/B10907574.png)

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10907594.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10907596.png)
![(2E)-3-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B10907606.png)
![2-Methyl-5-[(4-oxo-1,3-thiazol-2-yl)amino]isoindole-1,3-dione](/img/structure/B10907607.png)


![methyl 6-cyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907614.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907615.png)
![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]furan-2-carbohydrazide](/img/structure/B10907620.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B10907624.png)

